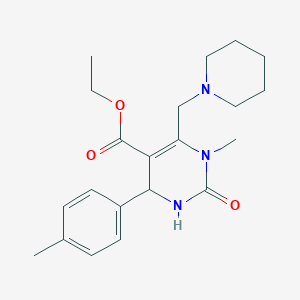![molecular formula C17H12N4S B15002858 6-[(Pyridin-3-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile](/img/structure/B15002858.png)
6-[(Pyridin-3-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is a complex organic compound that features a bipyridine core with a pyridin-3-ylmethylsulfanyl substituent and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The process often starts with the preparation of the bipyridine core, followed by the introduction of the pyridin-3-ylmethylsulfanyl group through nucleophilic substitution reactions. The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate catalysts and solvents is crucial to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
科学研究应用
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(3-CYANO-6-(THIOPHEN-2-YL)-4,4’-BIPYRIDIN-2-YLOXY)ACETOHYDRAZIDE
- 2-[(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-PYRIDIN-2-YL)METHYL]SULFANYL-1H-BENZIMIDAZOLE
Uniqueness
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is unique due to its specific structural configuration, which combines a bipyridine core with a pyridin-3-ylmethylsulfanyl substituent and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H12N4S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
6-pyridin-4-yl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N4S/c18-10-15-3-4-16(14-5-8-19-9-6-14)21-17(15)22-12-13-2-1-7-20-11-13/h1-9,11H,12H2 |
InChI 键 |
IXXWLOOTQKTXDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B15002779.png)
![7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002783.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002786.png)
![3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B15002790.png)
![1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15002798.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002800.png)
![(1S,5R)-N-(1,3-benzodioxol-5-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B15002804.png)
![7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002831.png)

![4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B15002844.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B15002851.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15002864.png)
![2-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B15002866.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002867.png)
